molecular formula C10H6ClNO2 B1321254 4-(1,3-Oxazol-5-yl)benzoyl chloride CAS No. 679807-12-6

4-(1,3-Oxazol-5-yl)benzoyl chloride

Cat. No.: B1321254
CAS No.: 679807-12-6
M. Wt: 207.61 g/mol
InChI Key: KMOWXQMLYMQYGP-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-5-yl)benzoyl chloride is a chemical compound that belongs to the class of benzoyl chlorides. It features a benzoyl chloride group attached to a 1,3-oxazole ring. This compound is of significant interest in various fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Oxazol-5-yl)benzoyl chloride typically involves the reaction of 4-(1,3-oxazol-5-yl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is treated with thionyl chloride, resulting in the formation of the benzoyl chloride compound. The reaction can be represented as follows:

4-(1,3-Oxazol-5-yl)benzoic acid+Thionyl chloride4-(1,3-Oxazol-5-yl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride\text{4-(1,3-Oxazol-5-yl)benzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} 4-(1,3-Oxazol-5-yl)benzoic acid+Thionyl chloride→4-(1,3-Oxazol-5-yl)benzoyl chloride+Sulfur dioxide+Hydrogen chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Oxazol-5-yl)benzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 4-(1,3-oxazol-5-yl)benzoic acid and hydrochloric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Pyridine, triethylamine.

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

Scientific Research Applications

4-(1,3-Oxazol-5-yl)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

    4-(1,3-Oxazol-5-yl)benzoic acid: The precursor to 4-(1,3-Oxazol-5-yl)benzoyl chloride, differing by the presence of a carboxylic acid group instead of a benzoyl chloride group.

    4-(1,3-Oxazol-5-yl)benzyl chloride: Similar structure but with a benzyl chloride group instead of a benzoyl chloride group.

    4-(1,3-Oxazol-5-yl)benzamide: An amide derivative of 4-(1,3-Oxazol-5-yl)benzoic acid.

Uniqueness: this compound is unique due to its reactivity as an acylating agent, making it valuable in the synthesis of various derivatives. Its ability to form stable covalent bonds with nucleophiles distinguishes it from other similar compounds.

Properties

IUPAC Name

4-(1,3-oxazol-5-yl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-10(13)8-3-1-7(2-4-8)9-5-12-6-14-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOWXQMLYMQYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CO2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10610694
Record name 4-(1,3-Oxazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679807-12-6
Record name Benzoyl chloride, 4-(5-oxazolyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=679807-12-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,3-Oxazol-5-yl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10610694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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